molecular formula C21H22N2O3 B11385191 2-(3,4-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-(3,4-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11385191
M. Wt: 350.4 g/mol
InChI Key: LRSIZDQOQKDAGE-UHFFFAOYSA-N
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Description

    is a synthetic organic compound with the following chemical structure:

    2-(3,4-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide: C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2C11​H15​NO2​

    .
  • It contains a phenoxy group (3,4-dimethylphenoxy) attached to a propanamide backbone, along with an oxazole ring (1,2-oxazol-5-yl) and a methylphenyl substituent (4-methylphenyl).
  • This compound is of interest due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism is not well-established.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C21H22N2O3

    Molecular Weight

    350.4 g/mol

    IUPAC Name

    2-(3,4-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

    InChI

    InChI=1S/C21H22N2O3/c1-13-5-8-17(9-6-13)19-12-20(26-23-19)22-21(24)16(4)25-18-10-7-14(2)15(3)11-18/h5-12,16H,1-4H3,(H,22,24)

    InChI Key

    LRSIZDQOQKDAGE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC(=C(C=C3)C)C

    Origin of Product

    United States

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